molecular formula C12H15NO2 B11893966 2,7,8-Trimethylchroman-4-one oxime

2,7,8-Trimethylchroman-4-one oxime

Cat. No.: B11893966
M. Wt: 205.25 g/mol
InChI Key: HKXOZMJALWRESB-QBFSEMIESA-N
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Description

Significance of the Chroman-4-one Scaffold in Heterocyclic Chemistry and Drug Discovery

The chroman-4-one scaffold is a privileged structure in the realm of heterocyclic chemistry and is a significant building block in medicinal chemistry for the design and synthesis of new therapeutic compounds. nih.govnih.gov This scaffold, also known as dihydrobenzo-γ-pyrone, consists of a benzene (B151609) ring fused to a dihydropyran ring. nih.gov The absence of a C2-C3 double bond distinguishes it from the related chromone (B188151) structure, leading to notable differences in biological activities. nih.gov

Chroman-4-ones are not only important intermediates and building blocks in organic synthesis but are also found in a variety of natural products, including polyphenols. nih.govnih.govresearchgate.net The structural diversity of the chroman-4-one family allows for various modifications, leading to classes such as flavanones (2-phenyl-4-chromanones), isoflavanones (3-phenyl-4-chromanones), and C-4 modified derivatives like hydrazones and oximes. nih.govresearchgate.net This versatility has made the chroman-4-one framework a focal point for researchers developing novel compounds with a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.gov In fact, several chroman-4-one derivatives have been investigated for their potential as sirtuin 2 (SIRT2) inhibitors with antiproliferative effects in cancer cells and as inhibitors of pteridine (B1203161) reductase 1 (PTR1) for anti-parasitic applications. nih.govacs.org

Importance of the Oxime Functional Group in Organic Synthesis and Biological Applications

The oxime functional group, with the general formula RR'C=N-OH, is a versatile and valuable component in organic chemistry. wikipedia.org Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org They are recognized for their stability, particularly their resistance to hydrolysis compared to analogous imines. nsf.gov

In organic synthesis, oximes serve as crucial intermediates for the creation of a variety of nitrogen-containing compounds, including amides (via the Beckmann rearrangement), amines, and various N-containing heterocycles. nsf.govresearchgate.net The reactivity of oximes, including their ability to form iminyl radicals, has been harnessed in diverse synthetic methodologies such as cycloadditions and bioconjugation. nsf.gov

From a biological perspective, the oxime moiety is present in numerous compounds exhibiting a wide range of activities. researchgate.net These include antibacterial, antifungal, anti-inflammatory, and antioxidant properties. nih.govmdpi.com Notably, oxime-containing compounds have been developed as antidotes for nerve agents due to their ability to reactivate acetylcholinesterase. wikipedia.orgnih.gov The inclusion of an oxime functional group can significantly influence a molecule's physicochemical properties and its biological activity, making it a key feature in the design of new therapeutic agents. mdpi.com

Contextualization of 2,7,8-Trimethylchroman-4-one Oxime within Chroman-4-one and Oxime Chemistry

This compound is a specific derivative within the broader class of chroman-4-one oximes. The core of this molecule is the chroman-4-one structure, which provides a foundational scaffold known for its biological relevance. nih.govnih.gov The addition of three methyl groups at the 2, 7, and 8 positions of the chroman ring influences the molecule's steric and electronic properties.

The defining feature of this particular compound is the oxime group at the 4-position of the chroman-4-one skeleton. This modification of the carbonyl group into an oxime introduces the characteristic reactivity and potential biological activities associated with the oxime functional group. nih.govresearchgate.net Therefore, this compound combines the structural features of a substituted chroman-4-one with the functional properties of an oxime, making it a subject of interest for synthetic and medicinal chemistry research.

Overview of Research Areas Pertaining to Chroman-4-one Oximes

Research on chroman-4-one oximes spans several areas, primarily driven by their potential applications in medicinal chemistry and materials science. chemimpex.com As intermediates in organic synthesis, these compounds are valuable for creating more complex molecules with potential therapeutic benefits. chemimpex.com

Key research areas include:

Pharmaceutical Development: Chroman-4-one oximes serve as intermediates in the synthesis of potential drug candidates. chemimpex.com The modification of the chroman-4-one scaffold with an oxime group can lead to compounds with novel biological activities.

Agrochemical Research: Similar to their role in pharmaceuticals, these compounds can be used in the development of new agrochemicals, such as fungicides and herbicides. chemimpex.com

Materials Science: The chemical properties of chroman-4-one oximes allow for their incorporation into polymers and other materials to enhance their characteristics. chemimpex.com

The study of chroman-4-one oximes, including derivatives like this compound, contributes to the broader understanding of how structural modifications to the chroman-4-one scaffold can lead to new and useful compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(NZ)-N-(2,7,8-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C12H15NO2/c1-7-4-5-10-11(13-14)6-8(2)15-12(10)9(7)3/h4-5,8,14H,6H2,1-3H3/b13-11-

InChI Key

HKXOZMJALWRESB-QBFSEMIESA-N

Isomeric SMILES

CC1C/C(=N/O)/C2=C(O1)C(=C(C=C2)C)C

Canonical SMILES

CC1CC(=NO)C2=C(O1)C(=C(C=C2)C)C

Origin of Product

United States

Synthetic Methodologies for 2,7,8 Trimethylchroman 4 One Oxime and Its Derivatives

Classical Oxime Formation from Ketones and Hydroxylamine (B1172632) Derivatives

The transformation of a ketone to an oxime is a well-established reaction in organic chemistry. scribd.com This involves the condensation of the ketone with hydroxylamine or one of its salts, typically hydroxylamine hydrochloride. scribd.comorgsyn.org

The reaction of 2,7,8-trimethylchroman-4-one with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, yields 2,7,8-trimethylchroman-4-one oxime. orgsyn.orgkaznu.kz The base is necessary to neutralize the hydrochloric acid liberated from the hydroxylamine salt, which would otherwise protonate the hydroxylamine, rendering it non-nucleophilic. The reaction is typically carried out in a protic solvent like ethanol. orgsyn.org The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the chroman-4-one. This is followed by a series of proton transfers to form a carbinolamine intermediate, which then dehydrates to give the oxime. scribd.com

Various catalysts can be employed to facilitate this condensation. Both acids and bases can catalyze the reaction. researchgate.net For instance, catalysts such as zinc oxide, copper sulfate (B86663) with potassium carbonate, and even glycine (B1666218) have been reported to promote oxime formation. researchgate.net Microwave irradiation has also been utilized to accelerate the reaction, often in solvent-free conditions or with a solid support like silica (B1680970) gel.

A crucial aspect of oxime synthesis is the potential for stereoisomerism around the C=N double bond, leading to the formation of E and Z isomers. libretexts.org The relative orientation of the hydroxyl group and the substituents on the carbon atom determines the configuration. For ketoximes derived from unsymmetrical ketones like 2,7,8-trimethylchroman-4-one, two geometric isomers are possible.

The ratio of E to Z isomers formed can be influenced by reaction conditions such as temperature and the specific catalyst used. researchgate.net In many cases, a mixture of isomers is obtained, which may be separable by techniques like column chromatography. researchgate.net The characterization and differentiation of these isomers are typically achieved using spectroscopic methods, particularly NMR, as the chemical shifts of the protons and carbons near the oxime group are sensitive to the stereochemistry. rsc.org Computational methods can also be employed to predict the more stable isomer. rsc.org The interconversion between E and Z isomers can sometimes be achieved under specific conditions, for example, through treatment with acid. researchgate.net

Assembly of the Chroman-4-one Core

The synthesis of the 2,7,8-trimethylchroman-4-one core is a critical prerequisite. Several synthetic strategies can be employed to construct this heterocyclic system.

One common method for synthesizing chroman-4-ones involves the intramolecular cyclization of a suitable precursor. A two-step process starting from a phenol (B47542) is often utilized. For the synthesis of 2,7,8-trimethylchroman-4-one, the starting material would be 2,3-dimethylphenol. This phenol can undergo a Michael addition to acrylonitrile (B1666552) in the presence of a base like potassium carbonate to yield a 3-(2,3-dimethylphenoxy)propanenitrile. researchgate.net Subsequent treatment of this nitrile with a strong acid, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), induces an intramolecular Friedel-Crafts acylation (a Houben-Hoesch reaction), leading to the cyclization and formation of the desired 7,8-dimethylchroman-4-one. researchgate.net To obtain the 2,7,8-trimethyl derivative, a different starting material or subsequent alkylation would be necessary.

Another intramolecular cyclization approach involves the Fries rearrangement. youtube.comresearchgate.net In this method, a phenol is first acylated with a suitable reagent, such as 3-chloropropionyl chloride, to form a phenyl ester. This ester is then subjected to a Fries rearrangement, typically using a Lewis acid catalyst like aluminum chloride, which promotes the migration of the acyl group to the ortho position of the phenolic hydroxyl group. The resulting o-hydroxyketone can then undergo an intramolecular Williamson ether synthesis (cyclization) to form the chroman-4-one ring.

An alternative and efficient route to substituted chroman-4-ones involves a one-pot reaction combining a 2'-hydroxyacetophenone (B8834) with an aldehyde. acs.orgnih.gov For the synthesis of 2,7,8-trimethylchroman-4-one, one could envision starting with 2'-hydroxy-3',4'-dimethylacetophenone. This ketone would undergo a base-promoted crossed aldol (B89426) condensation with an appropriate aldehyde. This is followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring system. acs.orgstudymind.co.uk Microwave irradiation is often employed to accelerate this reaction, with bases such as diisopropylamine (B44863) (DIPA) being commonly used. acs.orgnih.gov This method allows for the direct introduction of substituents at the 2-position of the chroman-4-one ring, depending on the choice of the aldehyde.

Advanced Synthetic Strategies and Functionalization of Chroman-4-one Oximes

Modern synthetic methods offer more sophisticated approaches to chroman-4-ones and their derivatives, allowing for greater control and diversity. nih.gov Cascade radical cyclization reactions have emerged as a powerful tool. researchgate.netmdpi.com For instance, 2-(allyloxy)arylaldehydes can undergo a radical-initiated cascade cyclization to form substituted chroman-4-ones. mdpi.com This approach can be used to introduce various functional groups at the 3-position.

The functionalization of the pre-formed this compound can also be achieved. The oxime functionality itself can be a handle for further transformations. For example, O-alkylation of the oxime can be performed to generate oxime ethers. google.com The chroman-4-one ring can also be functionalized. For instance, bromination at the 3-position can be achieved, and the resulting bromo-derivative can be used as a precursor for introducing other substituents via nucleophilic substitution reactions. nih.gov

Synthesis of Spiro-Fused Chroman-4-one Oxime Derivatives

The creation of spirocyclic systems containing the chroman-4-one framework has been a subject of considerable interest due to the unique three-dimensional structures and potential for novel biological activities. While direct synthesis of spiro-fused oximes from this compound is not explicitly documented, general methods for the synthesis of spiro-chromanones can be adapted. A notable example is the diastereoselective synthesis of chroman-spirobenzofuranone scaffolds. This is achieved through an oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins, a reaction that proceeds with high yields and diastereoselectivities nih.gov.

Another versatile approach that could be employed is solid-phase synthesis. A protocol for the convenient production of spirocyclic heterocycles, including oximes, has been developed using a regenerating Michael (REM) linker strategy and 1,3-dipolar cycloaddition nih.gov. This method offers the advantages of high yields through the use of excess reagents and simplified purification nih.gov.

Table 1: Examples of Spiro-Fused Chroman-4-one Synthesis

Starting Materials Reagents and Conditions Product Yield (%) Diastereomeric Ratio
p-Quinone methide, Benzofuranone olefin Cs₂CO₃, THF Chroman-spirobenzofuran-2-one up to 90 >19:1

Visible-Light-Induced Reactions for Chroman-4-one Construction

The use of visible light as a sustainable and mild energy source for chemical transformations has gained significant traction. Several photoredox-catalyzed methods for the construction of the chroman-4-one skeleton have been reported, which could be applied to the synthesis of the 2,7,8-trimethyl substituted precursor.

One such method involves the visible-light-induced dual acylation of alkenes, which proceeds via a radical tandem cyclization to form 3-substituted chroman-4-ones in good yields. Another approach is the doubly decarboxylative Giese reaction, which utilizes visible light and a photoredox catalyst to synthesize 2-substituted-chroman-4-ones from chromone-3-carboxylic acids and N-(acyloxy)phthalimides rsc.orgresearchgate.net. Furthermore, a novel visible-light photoredox catalysis protocol has been developed for the efficient synthesis of 3-substituted chroman-4-ones through a tandem radical addition/cyclization of alkenyl aldehydes researchgate.net. These methods are characterized by their mild reaction conditions and broad substrate scope researchgate.net.

Table 2: Visible-Light-Induced Synthesis of Chroman-4-one Derivatives

Reaction Type Starting Materials Catalyst/Conditions Product
Dual Acylation of Alkenes Alkenes, Oxime esters Visible light, Radical tandem cyclization 3-Substituted chroman-4-ones
Doubly Decarboxylative Giese Reaction Chromone-3-carboxylic acids, N-(acyloxy)phthalimides Visible light, Photoredox catalyst 2-Substituted-chroman-4-ones

O-Alkylation and Other Modifications of the Oxime Moiety

The oxime group of this compound serves as a versatile handle for further functionalization, most commonly through O-alkylation. Various methods for the O-alkylation of oximes have been established. Classical methods often involve the use of an alkyl halide in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate google.comnih.gov. For instance, O-alkyl derivatives of naringenin, a structurally related flavanone, have been prepared using alkyl iodides and anhydrous potassium carbonate google.com.

More modern and catalytic approaches have also been developed. A process for producing O-substituted oximes involves reacting an oxime with an organochloride and an alkali-metal hydroxide in a low molecular weight, non-aqueous alcohol reaction medium nih.gov. Additionally, radical cation-promoted O-alkylation of oximes with N-vinyllactams has been achieved under base-free conditions using a catalytic amount of tris(4-bromophenyl)aminium cation radical as an initiator researchgate.net.

Table 3: Methods for O-Alkylation of Oximes

Reagents Conditions Product
Alkyl iodide, K₂CO₃ Dry acetone (B3395972) or DMF, r.t. O-alkyl oxime
Organochloride, NaOH Methanol, 20-150 °C O-alkyl oxime

Development of Novel Linker Moieties in Oxime Derivatives

The introduction of linker moieties to the chroman-4-one oxime scaffold can lead to the development of molecules with tailored properties, for example, for use as chemical probes or multidentate inhibitors. The synthesis of chromone-hydrazone derivatives, which can act as chelating agents, demonstrates the incorporation of a functional linker nih.gov. These were synthesized through a condensation reaction between 3-formylchromone and various hydrazine (B178648) compounds nih.gov.

A more general and powerful strategy is the use of oxime-based linker libraries. This approach allows for the rapid generation and screening of multidentate inhibitors by tethering aminooxy-functionalized platforms with a variety of aldehyde building blocks researchgate.net. The resulting oxime linkage is stable, and the products can often be used in biological evaluations without the need for purification researchgate.net. This methodology could be readily applied to this compound to explore a wide range of functionalized derivatives.

Chemical Transformations and Reaction Mechanisms of 2,7,8 Trimethylchroman 4 One Oxime

Rearrangement Reactions

Rearrangement reactions of oximes are powerful tools for the synthesis of amides and other nitrogen-containing heterocycles. numberanalytics.com The Beckmann rearrangement, in particular, has been a subject of extensive study. wikipedia.orgorganic-chemistry.org

Beckmann Rearrangement and N-Alkyl Nitrilium Ion Intermediates

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to a substituted amide. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. masterorganicchemistry.comalfa-chemistry.com Subsequent migration of the group anti-periplanar to the leaving group on the nitrogen atom leads to the formation of a nitrilium ion intermediate. wikipedia.orgbdu.ac.in This highly electrophilic species is then attacked by a nucleophile, typically water, which after tautomerization, yields the final amide product. wikipedia.orgmasterorganicchemistry.com

In the case of chroman-4-one oximes, the Beckmann rearrangement can proceed via two pathways: alkyl migration or aryl migration. researchgate.net The regioselectivity of the rearrangement is influenced by the migratory aptitude of the substituents, with aryl groups generally exhibiting a higher tendency to migrate than alkyl groups. chem-station.com The reaction of chroman-4-one oximes with reagents like thionyl chloride or polyphosphoric acid has been shown to predominantly yield the alkyl migration product, a 3,4-dihydrobenzo[f] masterorganicchemistry.comorganic-chemistry.orgoxazepin-5(2H)-one, with only trace amounts of the aryl migration product. researchgate.net

The intermediate N-alkyl nitrilium ions are not only trapped by water but can also be intercepted by other nucleophiles, leading to a variety of products. wikipedia.org This reactivity has been exploited in the synthesis of various heterocyclic compounds.

Factors Influencing Product Selectivity (e.g., Amide vs. Spirocyclic Compounds)

The selectivity between the formation of a simple amide (from a Beckmann rearrangement) and other products, such as spirocyclic compounds, is dependent on several factors including the reaction conditions and the structure of the starting oxime. The choice of acid catalyst and solvent can significantly influence the reaction outcome. wikipedia.org For instance, certain conditions can promote Beckmann fragmentation, a competing reaction, especially when the migrating group can form a stable carbocation. bdu.ac.in

In the context of chroman-4-one oximes, the substitution pattern on the chroman ring plays a crucial role. For example, the presence of a methyl group in the peri-position of 2,2,5-trimethyl-4-chromanone oximes has been observed to influence the yield of the Beckmann rearrangement product. researchgate.net Furthermore, the catalytic reduction of a spirochromanone oxime using diisobutylaluminium hydride (DIBAH) has been reported to yield a 7-membered spiropiperidine, demonstrating a pathway to spirocyclic compounds. researchgate.net The stereochemistry of the oxime, specifically the E/Z configuration, is also a critical factor, as the migrating group must be anti-periplanar to the leaving group for the rearrangement to occur. wikipedia.orgchem-station.com

Cleavage and Reduction Reactions

Oximes can undergo cleavage to regenerate the corresponding carbonyl compound or be reduced to form amines, highlighting their utility as a protecting group for carbonyls and as a synthetic intermediate for amines. wikipedia.orgresearchgate.net

Hydrolysis to Corresponding Carbonyl Compounds

Oximes can be hydrolyzed back to their parent aldehydes or ketones under acidic conditions. wikipedia.orgnih.gov This reaction is essentially the reverse of oxime formation. The process involves heating the oxime in the presence of an inorganic acid, which leads to the decomposition of the oxime into the corresponding carbonyl compound and hydroxylamine (B1172632). wikipedia.org The ease of this hydrolysis makes oximes useful as protecting groups for aldehydes and ketones. researchgate.net Theoretical studies on the hydrolysis of imine oximes have shown that the activation energy is significantly lower in acidic hydrolysis compared to neutral conditions. researchgate.net

Reduction to Amine Derivatives

The reduction of oximes is a common method for the synthesis of primary amines. researchgate.netwikipedia.org Various reducing agents can be employed for this transformation, including sodium metal, sodium amalgam, catalytic hydrogenation, and hydride reagents. wikipedia.org The choice of reducing agent and reaction conditions can influence the selectivity of the reduction. For instance, the reduction of aldoximes can sometimes yield secondary amines as byproducts, but conditions can be optimized to favor the formation of the primary amine. wikipedia.org

Catalytic transfer hydrogenation using Raney Nickel and 2-propanol as a hydrogen donor has been shown to be an effective method for the reduction of ketoximes to primary amines. utc.edu Another approach involves the use of zinc dust in the presence of ammonium (B1175870) formate (B1220265) or ammonium chloride. sciencemadness.org The catalytic reduction of oximes to hydroxylamines is also possible, though it presents challenges due to the potential for over-reduction to the primary amine. researchgate.netnih.gov

Carbon-Nitrogen Bond Formation and Electrophilic Amination

Oximes can participate in reactions that form new carbon-nitrogen bonds, acting as electrophilic aminating agents. wikipedia.orgnih.gov This reactivity provides an alternative to traditional methods that rely on nucleophilic nitrogen sources. nih.gov

Electrophilic amination involves the reaction of a nucleophile, such as a carbanion, with an electrophilic source of nitrogen. wikipedia.org Oxime derivatives can serve as these electrophilic aminating agents. nih.gov The reaction mechanism often involves the formation of a nitrenoid-like species, which is highly electrophilic and reacts with the carbanion to form a new C-N bond. wikipedia.org

Transition metals can also mediate carbon-nitrogen bond formation reactions involving oximes. illinois.edu For example, palladium-catalyzed reactions have been developed for the conversion of cyclohexenone oximes to primary anilines, a transformation related to the Semmler-Wolff reaction. nih.gov In these reactions, the oxime can act as an internal oxidant. nih.gov Furthermore, oxime derivatives have been used in copper-catalyzed electrophilic amination reactions of organozinc and Grignard reagents. wiley-vch.de

The ability of oximes to undergo such transformations makes them valuable intermediates in the synthesis of a wide range of nitrogen-containing molecules, including amines and N-heterocycles. nih.gov

Nucleophilic Substitution on the Oxime Nitrogen Atom

The nitrogen atom of an oxime is generally considered nucleophilic. researchgate.net However, direct nucleophilic substitution on the oxime nitrogen is not a commonly reported transformation. More often, the nucleophilicity of the oxime nitrogen is expressed through its participation in rearrangement reactions or by its attack on electrophiles. rsc.org In the context of 2,7,8-Trimethylchroman-4-one oxime, the electron-donating effects of the three methyl groups on the aromatic ring and the chroman system would be expected to enhance the electron density on the oxime nitrogen, potentially increasing its nucleophilicity compared to unsubstituted analogs.

Theoretical studies on other oximes have explored the preference for nucleophilic attack, considering the tautomeric equilibrium between the oxime and the more reactive nitrone form. nih.gov The isomerization to a nitrone can be more favorable through a bimolecular process. nih.gov In the absence of a base, reactions of oximes with electron-poor alkenes typically proceed through the nucleophilic attack of the oxime nitrogen to yield a nitrone. nih.gov

Radical Cyclization Pathways Involving Oximes

Radical reactions involving oximes often proceed through the formation of iminyl radicals. nsf.gov These radicals can undergo various transformations, including intramolecular cyclization. nsf.govnih.gov For a molecule like this compound, several radical cyclization pathways could be envisioned, depending on the reaction conditions and the generation of a radical center at an appropriate position.

The generation of an iminyl radical from the oxime functionality could potentially lead to cyclization onto the aromatic ring or other parts of the molecule. The regioselectivity of such a cyclization would be influenced by the stability of the resulting radical and the steric environment of the chromanone framework. Studies on other systems have shown that iminyl radicals can cyclize onto adjacent aromatic rings. nih.gov The presence of methyl groups on the aromatic ring of this compound would likely influence the energetics and preferred pathway of such a cyclization.

Dynamic Covalent Chemistry: Oxime Metathesis

Oxime metathesis represents a form of dynamic covalent chemistry involving the exchange of oxime components. This process is typically catalyzed by acid.

Acid-Catalyzed Exchange Mechanisms

The acid-catalyzed metathesis of oximes is a reversible reaction that allows for the dynamic exchange of covalent bonds. rsc.org The proposed mechanism involves the protonation of the oxime, which facilitates the nucleophilic attack of a second oxime molecule, leading to a tetrahedral intermediate. Subsequent bond cleavage and reformation result in the exchange of the oxime partners. This dynamic nature has been harnessed in the development of adaptable materials. rsc.org While not specifically studied for this compound, it is expected to undergo similar acid-catalyzed exchange reactions.

Substituent Effects on Reaction Kinetics and Dynamics

The kinetics and equilibrium of oxime metathesis are significantly influenced by the electronic nature of the substituents on the carbonyl and hydroxylamine-derived portions of the oxime. Electron-withdrawing groups on the aromatic ring of aryl oximes have been shown to accelerate the rate of metathesis. Conversely, electron-donating groups can slow down the reaction. This is attributed to the effect of the substituents on the stability of the protonated oxime and the intermediate species in the exchange mechanism. In the case of this compound, the three electron-donating methyl groups would be predicted to decrease the rate of acid-catalyzed metathesis compared to an unsubstituted chromanone oxime.

Oxidative Transformations of Oxime Derivatives

Oximes can undergo various oxidative transformations, yielding a range of products depending on the oxidant and reaction conditions. A common oxidative transformation is the conversion of oximes to their corresponding nitro compounds. masterorganicchemistry.com For ketoximes like this compound, oxidation can also lead to the regeneration of the parent ketone.

The oxidation of certain oximes can also generate radicals. For instance, the oxidation of some oximes can produce iminoxyl radicals, which can then participate in further reactions, including cyclizations. nsf.gov The specific products of the oxidation of this compound would depend on the reagents employed. For example, oxidation of amidoximes and other oximes has been shown to generate nitric oxide (NO) and other reactive nitrogen and oxygen species. nih.gov

Computational and Theoretical Investigations of Oxime Chemistry and Chroman 4 One Systems

Density Functional Theory (DFT) Applications in Oxime Derivatives

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the molecular and electronic structures of organic compounds. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like chroman-4-one derivatives.

Geometrical Properties:

DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles of a molecule in its ground state. For chroman-4-one derivatives, the planarity of the chroman ring system and the orientation of the oxime group are of particular interest. Computational studies on related compounds, such as 6,8-dibromo-2-pentylchroman-4-one, have confirmed the stability of specific conformations, for instance, the higher stability of the cis-isomer in 3-bromo-2-pentylchroman-4-one was confirmed through computational studies. nih.gov This suggests that the methyl substituents on the 2,7,8-Trimethylchroman-4-one oxime would influence the geometry in a predictable manner.

Electronic Structure Analysis (HOMO-LUMO):

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In a study on spiropyrrolidines with thiochroman-4-one/chroman-4-one scaffolds, DFT calculations showed that a lower HOMO-LUMO energy gap correlated with increased biological activity. researchgate.net For a series of chromone (B188151) derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 1.590 to 1.870 eV, suggesting high biological activity. researchgate.net

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Generic Chromone Derivative 1-6.543-4.6731.870
Generic Chromone Derivative 2-6.789-5.1401.649
Generic Chromone Derivative 3-6.912-5.3221.590
Spiropyrrolidine with Chroman-4-one-5.89-1.544.35

This table presents representative HOMO-LUMO data from studies on related chromone and chroman-4-one derivatives to illustrate the typical energy ranges.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For chromone derivatives, MEP analysis has shown that the negative potential is typically localized around the carbonyl oxygen and other heteroatoms, indicating these as likely sites for electrophilic interaction. researchgate.net In the case of this compound, the oxygen and nitrogen atoms of the oxime group, as well as the oxygen of the chroman ring, would be expected to show negative electrostatic potential.

Natural Bond Orbital (NBO) Analysis:

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concept. uni-muenchen.de NBO analysis can reveal important information about charge transfer, hyperconjugation, and delocalization within the molecule.

In computational studies of organic molecules, NBO analysis is used to quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.dewisc.edu These interactions stabilize the molecule. For a molecule like this compound, NBO analysis would likely show significant delocalization of the lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring and the C=N bond.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(oxime)π(C=C) aromatic~20-40
LP(1) O(ether)π(C=C) aromatic~15-30
π(C=C) aromaticπ*(C=N) oxime~5-15

This table provides hypothetical but representative NBO interaction energies for a chroman-4-one oxime system based on general principles of electron delocalization.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states.

The formation of an oxime from a ketone, such as 2,7,8-Trimethylchroman-4-one, proceeds through a multi-step mechanism. An energy profile for this reaction would show the relative energies of the reactants, intermediates, transition states, and products. gu.seresearchgate.net

The reaction is typically initiated by the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon, followed by proton transfer steps to form a carbinolamine intermediate. This intermediate then dehydrates to form the final oxime product. Computational studies on similar reactions have identified the transition states for both the initial addition and the subsequent dehydration steps. ic.ac.uk The activation energy (Ea) for each step determines its rate. gu.se

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Ketone + Hydroxylamine)0
2Transition State 1 (Nucleophilic Attack)+10 to +15
3Carbinolamine Intermediate-5 to -10
4Transition State 2 (Dehydration)+15 to +25
5Products (Oxime + Water)-10 to -20

This table illustrates a plausible energy profile for a generic ketone oximation reaction based on known mechanistic studies.

The formation of oximes is often catalyzed by acids and is sensitive to the solvent used. nih.gov Computational models can incorporate solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

Solvent Effects:

The choice of solvent can influence the rate of oxime formation. nih.gov Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially lowering the activation energy. However, they can also solvate the nucleophile (hydroxylamine), reducing its reactivity. Computational studies can help to disentangle these competing effects.

Proton Transfer Mechanisms:

Proton transfer is a key feature of the oxime formation mechanism. nih.gov Following the initial nucleophilic attack, a proton is transferred from the nitrogen of hydroxylamine to the carbonyl oxygen. This can occur directly or, more commonly, be mediated by solvent molecules acting as a "proton shuttle". nih.gov Computational studies can model these proton transfer pathways and determine the most energetically favorable route. For instance, calculations have shown that including explicit water molecules in the model can significantly lower the activation barrier for proton transfer. ic.ac.uk

Predictive Modeling in Organic Synthesis

Computational chemistry and machine learning are increasingly being used to predict the outcomes of organic reactions and to design more efficient synthetic routes. chemrxiv.org For the synthesis of chroman-4-one derivatives, predictive models could be developed to:

Predict reaction yields: By analyzing a large dataset of known reactions, machine learning models can learn to predict the yield of a reaction based on the starting materials, reagents, and reaction conditions.

Suggest optimal reaction conditions: Predictive models can be used to screen a wide range of solvents, catalysts, and temperatures to identify the conditions that are most likely to lead to a high yield of the desired product.

Design novel synthetic pathways: By combining knowledge of known chemical transformations with computational tools, it may be possible to design entirely new and more efficient routes for the synthesis of complex molecules like this compound.

While specific predictive models for the synthesis of this compound are not yet reported, the general methodologies are well-established and could be applied to this system in the future.

Frontier Orbital Energy Matching for Reactivity Prediction

The reactivity of a chemical species can be effectively predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

For this compound, quantum chemical calculations would be employed to determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents and for designing synthetic pathways.

Table 1: Hypothetical Frontier Orbital Energies

Molecular Orbital Energy (eV)
HOMO -
LUMO -
HOMO-LUMO Gap -

(Note: Data is hypothetical and would require specific calculations for this compound.)

Rationalization of Stereochemical Outcomes through Quantum Chemical Calculations

The oxime functional group in this compound can exist as two stereoisomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the chroman ring system. Quantum chemical calculations are instrumental in determining the relative thermodynamic stabilities of these isomers. nih.gov By calculating the total electronic energies of the optimized geometries of both the (E) and (Z) isomers, it is possible to predict which isomer is more stable and therefore likely to be the major product in a synthesis.

Furthermore, computational methods can be used to model the transition states of the reactions leading to the formation of these isomers, providing insights into the kinetic control of the stereochemical outcome. kaznu.kz

Table 2: Hypothetical Relative Energies of Stereoisomers

Isomer Relative Energy (kcal/mol)
(E)-2,7,8-Trimethylchroman-4-one oxime -
(Z)-2,7,8-Trimethylchroman-4-one oxime -

(Note: Data is hypothetical and would require specific calculations.)

Intermolecular Interactions and Structural Stability Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comuomphysics.net This method partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.

For this compound, Hirshfeld surface analysis would provide a detailed picture of the types and relative importance of intermolecular contacts, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular interactions, with different types of contacts appearing as distinct regions on the plot. This information is crucial for understanding the packing of molecules in the solid state and for explaining the physical properties of the compound, such as its melting point and solubility.

Table 3: Compound Names Mentioned

Compound Name
This compound
(E)-2,7,8-Trimethylchroman-4-one oxime

Exploration of Biological Activities and Structure Activity Relationships Sar of Chroman 4 One Oxime Derivatives

General Biological Activities Associated with Chroman-4-one and Oxime Scaffolds

The chroman-4-one skeleton, a fusion of a benzene (B151609) ring with a dihydropyran ring, is a key structural motif in a variety of natural products, including flavonoids, and synthetic compounds. nih.gov This scaffold is associated with a broad spectrum of biological activities, such as anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and antifungal properties. nih.govnih.gov The specific biological effects are largely determined by the substitution pattern on the chroman-4-one ring system. mmsl.cz

The oxime functional group (C=N-OH) is also a significant pharmacophore in medicinal chemistry. nih.gov The introduction of an oxime group into a molecule can significantly alter its biological profile compared to the corresponding carbonyl compound. nih.gov This is due to changes in electronic properties, hydrogen bonding capacity, and polarity. nih.gov Oximes are known for a range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. mmsl.czresearchgate.net They have also been extensively studied as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphorus compounds. nih.gov

Antimicrobial Activities

The search for novel antimicrobial agents is a critical area of research. Derivatives of chroman-4-one oxime have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi.

Various derivatives of the chroman-4-one scaffold have demonstrated notable antibacterial activity against a range of pathogens. For instance, studies on 4-oximinochromanes, which are closely related to chroman-4-one oximes, have shown that the oxime functionality (C=NOH) can be preferable to a carbonyl group (C=O) for activity against Gram-positive bacteria like Enterococcus faecalis and methicillin-susceptible Staphylococcus aureus (MSSA). mdpi.com The activity was also found to be comparable against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the chroman-4-one ring system can significantly influence antibacterial potency. For example, the presence of a hydrophobic substituent at the 2-position, along with hydroxyl groups at the 5- and 7-positions, has been shown to enhance antibacterial activity. mdpi.com

A selection of chroman-4-one derivatives and their reported antibacterial activities are presented below.

Compound NameBacterial StrainActivity (MIC, µg/mL)
2-Propyl-4-chromanolMycobacterium tuberculosis12.5
4-Oximinochromane derivativeEnterococcus faecalisPotent activity reported
4-Oximinochromane derivativeMethicillin-susceptible Staphylococcus aureus (MSSA)Potent activity reported
2',4'-dihydroxy chalcone (B49325) derivativeMethicillin-resistant Staphylococcus aureus (MRSA)0.39-6.25

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

The chroman-4-one framework and its derivatives have also been a source of potential antifungal agents. nih.gov Research into chromenol derivatives, which share the core chroman structure, has identified compounds with significant antifungal activity. researchgate.net For example, certain 1H-1,2,4-triazole functionalized chromenols have shown potent activity against various fungi, with some being more active than the reference drugs ketoconazole (B1673606) and bifonazole. researchgate.net The mechanism of action for some of these derivatives is believed to be the inhibition of lanosterol (B1674476) 14-alpha demethylase, a key enzyme in fungal cell membrane biosynthesis. researchgate.net

In the context of chroman-4-one oximes, stereoselective synthesis has produced (E)- and (Z)-imidazolylchromanone oxime ethers as conformationally constrained analogs of the antifungal drug oxiconazole. nih.gov Some of these compounds exhibited moderate to potent in vitro antifungal activity against Candida albicans, Aspergillus niger, and Microsporum gypseum. nih.gov

Compound ClassFungal StrainActivity (MIC, µg/mL)
(E)-Imidazolylchromanone oxime ether derivativeCandida albicans1
(E)-Imidazolylchromanone oxime ether derivativeAspergillus niger1
Unsubstituted benzyl (B1604629) derivative of imidazolylchromanone oxime etherMicrosporum gypseum2

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.

Antiproliferative and Anticancer Research (In Vitro Cell Line Studies)

The development of novel anticancer agents is a major focus of medicinal chemistry, and the chroman-4-one scaffold is a promising starting point for the design of such molecules. nih.gov Derivatives of chroman-4-one have been shown to possess antiproliferative properties in various cancer cell lines. For instance, certain chroman-4-one and chromone-based inhibitors of Sirtuin 2 (SIRT2) have demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The anticancer activity of these compounds was found to correlate with their potency as SIRT2 inhibitors.

The introduction of an oxime group can also contribute to anticancer activity. mmsl.cz A novel 4-aminopyrimidine-5-carboxaldehyde oxime scaffold has been identified with inhibitory activity against VEGFR-2 kinase and has shown antiproliferative activity against cancer cells.

Compound Class/DerivativeCancer Cell LineObserved Effect
Chroman-4-one-based SIRT2 inhibitorBreast cancer (MCF-7)Antiproliferative effects
Chroman-4-one-based SIRT2 inhibitorLung carcinoma (A549)Antiproliferative effects
4-Aminopyrimidine-5-carboxaldehyde oximeCancer cellsAntiproliferative activity, cell cycle arrest at G2/M phase

Enzyme Inhibition Studies (e.g., Sirtuin 2 Inhibition)

Sirtuins are a class of enzymes that have emerged as important drug targets for age-related diseases, including cancer and neurodegenerative disorders. SIRT2, in particular, is involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor growth.

A series of substituted chroman-4-one derivatives have been synthesized and evaluated as novel inhibitors of SIRT2. These studies have shown that the chroman-4-one scaffold can be a basis for potent and selective SIRT2 inhibitors. mmsl.cz The most potent compounds had inhibitory concentrations in the low micromolar range. Structure-activity relationship studies revealed that substitution at the 2-, 6-, and 8-positions of the chroman-4-one ring, particularly with larger, electron-withdrawing groups at the 6- and 8-positions, was favorable for high potency. An intact carbonyl group was also found to be crucial for potent inhibition. mmsl.cz

CompoundEnzyme TargetIC50 (µM)
6,8-Dibromo-2-pentylchroman-4-oneSirtuin 2 (SIRT2)1.5
Substituted chroman-4-one derivativeSirtuin 2 (SIRT2)4.3 (racemic)

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Antioxidant and Anti-inflammatory Potential (In Vitro Models)

Oxidative stress and inflammation are implicated in a wide range of chronic diseases. The chroman-4-one scaffold is a well-known antioxidant pharmacophore, with some derivatives showing antioxidant activity comparable to that of Vitamin E and Trolox. nih.gov SAR studies have indicated that substitutions at the C-2 and C-3 positions with groups like methoxyphenyl, as well as at the C-6 and C-7 positions, can yield potent antioxidant compounds. nih.gov

The oxime functional group can also contribute to anti-inflammatory activity. nih.gov Some oxime derivatives have demonstrated anti-inflammatory effects comparable to standard drugs like indomethacin (B1671933) and dexamethasone. nih.gov The anti-inflammatory potential of chromone (B188151) derivatives has been linked to the inhibition of pro-inflammatory cytokines through signaling pathways such as the TLR4/MAPK pathway.

Compound Class/DerivativeBiological ActivityIn Vitro Model/Assay
3-Benzylidenechroman-4-one derivativeAntioxidantDPPH free radical scavenging
2-Phenyl-4H-chromen-4-one derivativeAnti-inflammatoryInhibition of NO production in RAW264.7 cells
Oxime derivativesAnti-inflammatoryComparable activity to standard anti-inflammatory drugs reported

Structure-Activity Relationship (SAR) Analysis in Bioactive Derivatives

Influence of Substituents on Activity Profiles (e.g., Methyl Group Position, Halogenation)

The type, position, and electronic nature of substituents on the aromatic ring of the chroman-4-one core play a pivotal role in determining the biological activity of its derivatives. Research on various substituted chroman-4-ones has provided valuable insights into these relationships.

Substituents on the aromatic system are often essential for inhibitory activity. For instance, in a series of 2-pentylchroman-4-ones, the unsubstituted analog was found to be devoid of inhibitory activity, highlighting the necessity of substitutions on the aromatic ring for bioactivity. nih.gov The size and electronic properties of these substituents are critical. Studies have shown that larger substituents in the 6- and 8-positions are generally necessary for significant inhibition. nih.gov

Specifically, the introduction of electron-withdrawing groups tends to enhance biological activity. For example, dihalogenated derivatives, such as those with chloro and bromo substituents, have demonstrated potent inhibitory effects. nih.gov The replacement of halogens with methyl groups can lead to a slight decrease in activity compared to chloro- and bromo-substituted analogs but a significant increase compared to difluorinated versions, suggesting that substituent size is a key factor. nih.gov

The position of the substituent is also a critical determinant of activity. The substituent at the 6-position appears to be more crucial for activity than one at the 8-position. nih.gov For example, a derivative with only a 6-chloro substituent showed a decrease in activity compared to its 6,8-disubstituted counterpart. nih.gov Furthermore, compounds with a substituent at the 7-position, such as a fluoro group, have shown only weak inhibitory activity. nih.gov

The tables below present data on the influence of various substituents on the biological activity of chroman-4-one derivatives.

Table 1: Influence of Substituents on the Aromatic Ring of 2-Pentylchroman-4-one Derivatives as SIRT2 Inhibitors

Compound6-Substituent8-SubstituentInhibitory Activity (%)IC₅₀ (µM)
1a ClCl-1.5
1b HHInactive-
1c BrBr-1.5
1d CH₃CH₃-> 1.5
1e FFLess Active-
1f ClHDecreased Activity-
1i HClLess Potent-
1j F (at C7)H18-

Data sourced from a study on substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. nih.gov

Table 2: Influence of 2-Position Substituents on Chroman-4-one Activity

Compound2-SubstituentInhibitory Activity (%)IC₅₀ (µM)
1k n-propyl7610.6
1l n-heptyl57-
1a (ref) n-pentyl-1.5

Data sourced from a study on substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. nih.gov

Effect of Oxime and Oxime Ether Moieties on Biological Potency

The oxime (>C=N-OH) and oxime ether (>C=N-O-R) moieties are fundamental to the biological activity of many chroman-4-one derivatives. mdpi.comnih.gov These functional groups can significantly influence the physicochemical properties and pharmacological effects of the parent molecule. mdpi.comresearchgate.net

The oxime group itself is a key structural feature for various biological activities, including anticancer and anti-inflammatory effects. nih.gov It contains both hydrogen bond donors and acceptors, which can lead to different interactions with biological targets compared to the corresponding carbonyl compounds. nih.gov The introduction of an oxime at the C-4 position of the chroman ring modifies the electronic and steric properties of the molecule, which can, in turn, modulate its biological activity. researchgate.net

The conversion of the oxime to an oxime ether by introducing an alkyl or aryl group (R) offers a versatile strategy for fine-tuning the biological potency. nih.gov The nature of the R group in the oxime ether moiety can have a substantial impact on the compound's activity profile. For instance, in some series of compounds, methyl ethers have been observed to exhibit higher antibacterial activity than their benzyl ether counterparts, indicating that the type of alkoxy group is a determinant of antibacterial potency. nih.gov

Furthermore, the stereochemistry of the oxime or oxime ether, i.e., whether it is in the (E) or (Z) configuration, can also influence biological activity. researchgate.net For example, in a series of imidazolylchromanone oxime ethers developed as antifungal agents, the (E)-stereoisomer containing a 3,4-dichlorobenzyl moiety was found to be the most active against certain fungal strains. researchgate.net

The presence of the oxime ether group is a characteristic feature in several known drugs, highlighting its importance in medicinal chemistry. nih.gov For example, oxiconazole, an antifungal agent, and fluvoxamine, an antidepressant, both contain an oxime ether moiety. nih.gov The exploration of different oxime ether derivatives of chroman-4-ones continues to be a promising area for the discovery of new therapeutic agents. researchgate.netmdpi.com

Advanced Research Applications and Future Perspectives of 2,7,8 Trimethylchroman 4 One Oxime

Role as Synthetic Intermediates and Building Blocks in Medicinal Chemistry

The chroman-4-one framework is recognized as a privileged structure in the realm of drug discovery and heterocyclic chemistry. nih.govresearchgate.net These compounds serve as crucial intermediates and versatile building blocks for the design and synthesis of new therapeutic agents. nih.govresearchgate.net The introduction of an oxime group at the C-4 position further enhances the molecular diversity and potential biological activity of this scaffold. nih.gov The oxime moiety itself is a significant pharmacophoric feature, containing two hydrogen bond acceptors (nitrogen and oxygen) and one hydrogen bond donor (the OH group), which allows for distinct interactions with biological targets compared to the original carbonyl group. nih.gov

2,7,8-Trimethylchroman-4-one oxime is a valuable precursor for generating a wide array of novel bioactive molecules. The chroman-4-one core is associated with various pharmacological activities, and the oxime functional group can be readily modified to create derivatives with enhanced or novel properties. researchgate.netnih.gov Research on related chroman-4-one oximes and their derivatives has demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. nih.govnih.gov

For instance, studies have shown that derivatives of chroman-4-one can be synthesized to target specific biological pathways. The modification of the oxime group, such as through O-alkylation, can lead to compounds with significant therapeutic potential. nih.gov The structural versatility allows for the creation of extensive libraries of compounds for screening against various diseases.

Table 1: Bioactive Molecules Derived from Chroman-4-one Analogs

Derivative Class Associated Biological Activity Research Focus
Benzylidene-4-chromanones Cytotoxic, Antioxidant Cancer, Oxidative Stress
Oxime Ethers Anticonvulsant, Antimicrobial, Antifungal Epilepsy, Infectious Diseases
Thiochroman-4-one Oximes Antibacterial, Antifungal Plant Pathogens, Crop Protection

Applications in Material Science and Dynamic Networks

The chemical properties of the oxime group extend the utility of this compound beyond medicine and into the field of material science, particularly in the development of "smart" materials.

Covalent Adaptable Networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed and recycled, unlike traditional thermoset plastics. nih.govnih.gov These materials possess advantageous properties such as healability, tunability, and recyclability. nih.gov

The oxime functional group is instrumental in the fabrication of certain CANs. For example, oxime-urethane bond exchange reactions can be used to create cross-linked polyacrylate films. mdpi.com These networks can exhibit rheological relaxation and self-healing properties. mdpi.com The this compound, with its reactive oxime moiety, presents an opportunity for its incorporation as a cross-linker or dynamic monomer in the design of novel CANs. The rigid chroman backbone could impart specific thermal and mechanical properties to the resulting network. The dynamic nature of the oxime bond would allow the material to rearrange its network structure in response to external stimuli like heat, enabling reprocessing and repair. nih.govmdpi.com

In chemical biology, the development of modular platforms for creating complex biomolecules is a significant goal. The oxime ligation reaction—the formation of an oxime from a hydroxylamine (B1172632) and a carbonyl—is a highly efficient and specific bioconjugation technique. While this compound is the product of such a reaction, its inherent oxime group can participate in further chemical transformations.

Recent advancements have demonstrated the on-line enzymatic formation of oxime functionalities within polyketide natural products, highlighting a biosynthetic modularity that can be harnessed. nih.gov This opens the door for engineering biosynthetic pathways to incorporate structures like this compound into larger, complex molecules. Such strategies add to the biomolecular toolbox for creating novel polyketides with potentially new biological functions. nih.gov

Coordination Chemistry and Metal Complexation Research

Oximes are excellent ligands for a wide variety of metal ions due to the presence of both nitrogen and oxygen donor atoms. at.uaresearchgate.net The chemistry of oxime/oximato metal complexes has been studied for its applications in various chemical processes. researchgate.net

This compound can act as a chelating agent, forming stable complexes with various transition metals. The specific structure of the chroman ring and its substituents would influence the coordination geometry and the properties of the resulting metal complex. These complexes have potential applications in catalysis, materials science, and analytical chemistry.

A notable application of oxime ligands is in the solvent extraction of metal ions. For example, certain oximes are used commercially for the extraction and separation of cobalt from other metals like manganese. researchgate.net The this compound could be investigated for its selectivity in binding and extracting specific metal ions from aqueous solutions, which is a critical process in hydrometallurgy and waste remediation.

Table 2: Metal Ions Complexed by Oxime-Based Ligands

Metal Ion Type of Oxime Ligand Potential Application
Nickel(II) Dimethylglyoxime, Various Schiff bases Gravimetric Analysis, Catalysis
Copper(II) Schiff base-oximes, Polymeric oximes Model Compounds, Antibacterial Materials
Cobalt(II) Schiff base-oximes, LIX63 Solvent Extraction, Catalysis

Emerging Research Directions and Methodological Innovations in Chroman-4-one Oxime Studies

The future research landscape for this compound and related compounds is rich with possibilities. Emerging directions focus on leveraging its unique chemical functionalities for novel applications and developing innovative synthetic methods.

Key emerging areas include:

Advanced Materials: Further exploration into the use of this compound as a building block for sophisticated CANs and other dynamic polymers. Research could focus on tailoring the material's properties, such as its response to stimuli and its mechanical strength, for specific high-value applications. rsc.org

Targeted Therapeutics: The design of new chroman-4-one oxime derivatives as highly specific kinase inhibitors for cancer and inflammatory diseases is a promising avenue. nih.gov The ability of the oxime group to interact differently with receptor sites than a carbonyl group can be exploited to achieve greater selectivity and potency. nih.gov

Sustainable Chemistry: Investigating the use of these compounds in green chemistry applications, such as catalysts for organic transformations or as components in recyclable materials, aligns with the growing demand for sustainable chemical processes.

Biosynthetic Engineering: Innovations in the biosynthesis of polyketides could enable the production of complex natural products incorporating the chroman-4-one oxime scaffold. nih.gov This involves engineering enzymatic assembly lines to accept and process this specific building block, leading to novel bioactive compounds that are difficult to access through traditional synthesis.

Pesticide Development: Analogous compounds, such as arylcyanomethylenequinone oximes, have been investigated as potential herbicides and fungicides. mdpi.com This suggests a potential research direction for this compound derivatives in agriculture and crop protection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,7,8-Trimethylchroman-4-one oxime to achieve high stereochemical purity?

  • Methodological Answer : The synthesis typically involves oxime formation via condensation of 2,7,8-Trimethylchroman-4-one with hydroxylamine under controlled pH (e.g., aqueous NaOH). Stereochemical purity can be enhanced by optimizing reaction time, temperature, and solvent polarity. For example, highlights stereoselective synthesis using hydroxylamine hydrochloride in ethanol, followed by chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients). Monitoring reaction progress via TLC and confirming stereochemistry using NOESY NMR or X-ray crystallography (as in ) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is recommended:

  • FT-IR : Confirms oxime formation (C=N stretch ~1600 cm⁻¹) and hydroxyl groups.
  • NMR (¹H, ¹³C, DEPT) : Assigns substituent positions (e.g., methyl groups at C2, C7, C8) and detects stereoisomers.
  • X-ray crystallography (): Resolves absolute configuration and intramolecular hydrogen bonding.
  • HPLC-MS : Verifies purity and molecular ion peaks.
    Cross-referencing with computational data (e.g., DFT-optimized structures) improves accuracy .

Q. How can researchers evaluate the antifungal activity of this compound derivatives?

  • Methodological Answer : Use standardized in vitro assays:

  • Broth microdilution (CLSI M27/M38 protocols) : Determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp.
  • Time-kill kinetics : Assess fungicidal vs. fungistatic effects.
  • Structure-activity relationship (SAR) : Compare activity across derivatives with varied substituents (e.g., triazole vs. oxime ethers, as in ). Include positive controls (e.g., fluconazole) and validate via statistical analysis (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and reaction mechanisms of this compound?

  • Methodological Answer : Stereochemistry impacts binding affinity to biological targets (e.g., fungal cytochrome P450 enzymes). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict interactions. For example, shows that (Z)-isomers of oximes form stronger hydrogen bonds with active sites than (E)-isomers. Validate experimentally by synthesizing pure stereoisomers (via chiral HPLC) and testing MICs. Correlate results with DFT-calculated thermodynamic stability of isomers .

Q. What computational strategies are effective for modeling the intramolecular oxime transfer reactions of this compound?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map reaction pathways. Key steps include:

  • Transition state identification : IRC calculations to confirm saddle points.
  • Solvent effects : Include implicit solvent models (e.g., PCM for ethanol).
  • Energy profiles : Compare activation barriers for water expulsion or tautomerization (e.g., ’s acetone oxime model). Validate with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the challenges in reconciling contradictory data on oxime reactivation efficacy in acetylcholinesterase (AChE) inhibition studies?

  • Methodological Answer : Contradictions arise from variations in:

  • Aging kinetics : Phosphorylated AChE undergoes time-dependent dealkylation, reducing oxime efficacy ( ). Use stopped-flow kinetics to measure aging half-lives.
  • Oxime structure : Bulkier substituents (e.g., 2,7,8-trimethyl groups) may sterically hinder reactivation. Perform molecular docking with AChE (PDB ID 2J4F) to assess steric clashes.
  • In vitro vs. in vivo models : Account for tissue penetration differences using ex vivo models (e.g., precision-cut lung slices, as in ) .

Methodological Considerations for Experimental Design

Q. How should researchers address reproducibility issues in synthesizing this compound derivatives?

  • Answer : Standardize protocols using:

  • Detailed synthetic logs : Document reaction conditions (pH, solvent purity, humidity).
  • Quality control : Batch-to-batch consistency via HPLC-UV (≥95% purity).
  • Collaborative validation : Cross-lab replication ( ’s consensus-building approach). Publish raw NMR/FT-IR data in supplementary materials .

Q. What strategies optimize the pharmacological evaluation of this compound in complex biological systems?

  • Answer : Combine in silico, in vitro, and ex vivo models:

  • ADMET prediction : Use SwissADME or pkCSM for bioavailability and toxicity.
  • 3D cell cultures : Mimic tissue microenvironments for toxicity profiling.
  • Multi-omics integration : Transcriptomics/proteomics to identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.